N-Ethylethanamine;5-methoxy-5-oxo-2-(tritylamino)pentanoic acid
Description
N-Ethylethanamine;5-methoxy-5-oxo-2-(tritylamino)pentanoic acid is a modified amino acid derivative featuring a trityl (triphenylmethyl) group on the α-amino group and a methyl ester at the γ-carboxylic acid position. Its structure comprises:
- N-Ethylethanamine: A secondary amine (C₂H₅NHCH₂CH₃) acting as a substituent.
- 5-Methoxy-5-oxo-2-(tritylamino)pentanoic acid: A pentanoic acid backbone with a trityl-protected amine at position 2 and a methyl ester at position 5. This structure is analogous to glutamic acid derivatives, where the γ-carboxyl is esterified (COOCH₃), and the α-amino group is protected by a bulky trityl group .
Properties
IUPAC Name |
N-ethylethanamine;5-methoxy-5-oxo-2-(tritylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO4.C4H11N/c1-30-23(27)18-17-22(24(28)29)26-25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;1-3-5-4-2/h2-16,22,26H,17-18H2,1H3,(H,28,29);5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUHRFQYJMICOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.COC(=O)CCC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethylethanamine;5-methoxy-5-oxo-2-(tritylamino)pentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of N-Ethylethanamine: This can be achieved by the alkylation of ethanamine with ethyl halides under basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl precursor using methyl iodide in the presence of a base.
Formation of the Ketone Group: Oxidation of an alcohol precursor using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Attachment of the Tritylamino Group: This step involves the reaction of an amine precursor with trityl chloride in the presence of a base to form the tritylamino group.
Final Assembly: The final compound is assembled through a series of condensation and coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Ethylethanamine;5-methoxy-5-oxo-2-(tritylamino)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The amine group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines, thiols.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Condensation: Imines, amides.
Scientific Research Applications
N-Ethylethanamine;5-methoxy-5-oxo-2-(tritylamino)pentanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethylethanamine;5-methoxy-5-oxo-2-(tritylamino)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₂₄H₂₅NO₅ (estimated).
- Molecular Weight : ~415.46 g/mol.
- Functional Groups : Trityl (steric protection), methyl ester (hydrolyzable), and free α-carboxylic acid.
Structural and Functional Group Analysis
Table 1: Structural Comparison
| Compound Name | Key Features | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | 2-(Tritylamino), 5-methoxy-5-oxo (methyl ester) | C₂₄H₂₅NO₅ | 415.46 |
| H-Gln(Trt)-OH | 2-Amino, 5-oxo-5-(tritylamino) (amide side chain) | C₂₄H₂₄N₂O₃ | 388.46 |
| Z-Glu(OMe)-OH | 2-(Benzyloxycarbonylamino), 5-methoxy-5-oxo | C₁₉H₁₉NO₇ | 373.36 |
| Fmoc-Gln(Trt)-OH | 2-(Fmoc-amino), 5-oxo-5-(tritylamino) | C₃₉H₃₄N₂O₅ | 610.70 |
Functional Group Differences :
- Target vs. H-Gln(Trt)-OH : The target replaces the amide (CONH-Tr) with a methyl ester (COOCH₃), altering hydrolytic stability and lipophilicity .
- Target vs. Z-Glu(OMe)-OH : The trityl group in the target provides greater steric hindrance than the benzyloxycarbonyl (Z) group, affecting solubility and reactivity .
- Target vs. Fmoc-Gln(Trt)-OH : The absence of Fmoc in the target simplifies deprotection steps in peptide synthesis .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | Target Compound | H-Gln(Trt)-OH | Z-Glu(OMe)-OH |
|---|---|---|---|
| Solubility | Low in water; soluble in DMF, DCM | Soluble in DMSO, DMF | Soluble in THF, DCM |
| Stability | Ester hydrolyzes under basic conditions | Amide stable at neutral pH | Ester hydrolyzes slowly |
| Crystallinity | Likely amorphous | Crystalline (hydrogen-bonded) | Not reported |
| Protection Strategy | Acid-labile (Tr), base-labile (Me) | Acid-labile (Tr) | Acid/base-sensitive (Z) |
Key Findings :
- The methyl ester in the target compound increases lipophilicity (logP ~3.2) compared to H-Gln(Trt)-OH (logP ~2.8) .
- The trityl group reduces aqueous solubility but enhances stability against enzymatic degradation .
- Crystallographic studies of related compounds (e.g., ) reveal hydrogen bonding between carbonyl and amine groups, which may influence the target’s solid-state behavior .
Biological Activity
N-Ethylethanamine;5-methoxy-5-oxo-2-(tritylamino)pentanoic acid, also known by its CAS number 113408-47-2, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, summarizing research findings, case studies, and chemical properties.
Molecular Formula and Weight
- Molecular Formula : C29H36N2O4
- Molecular Weight : 476.6 g/mol
Chemical Structure
The structure features a tritylamino group attached to a pentanoic acid derivative, with a methoxy and keto functional group contributing to its reactivity.
| Property | Value |
|---|---|
| CAS Number | 113408-47-2 |
| Molecular Weight | 476.6 g/mol |
| Chemical Formula | C29H36N2O4 |
Research indicates that this compound may exhibit various biological activities, including:
- Antitumor Effects : Preliminary studies suggest it may inhibit tumor growth by targeting specific cellular pathways.
- Neuroprotective Properties : The compound has shown promise in protecting neuronal cells against oxidative stress.
Case Studies and Research Findings
- Antitumor Activity
- Neuroprotection
- Anti-inflammatory Effects
Toxicological Profile
The safety profile of this compound is still under investigation. Initial toxicity assessments suggest low acute toxicity; however, comprehensive toxicological evaluations are necessary before clinical applications can be considered.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
